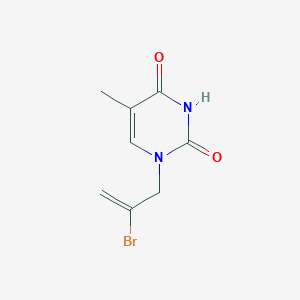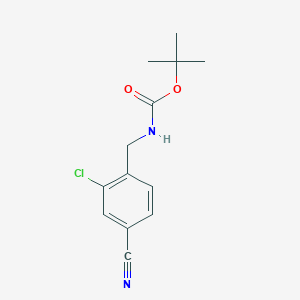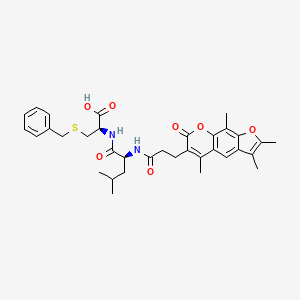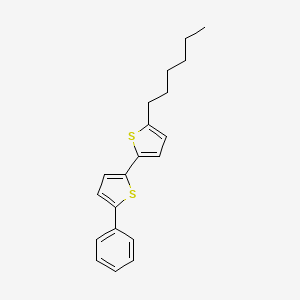![molecular formula C16H23NO3 B12615735 Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate CAS No. 917903-71-0](/img/structure/B12615735.png)
Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine moiety is significant as it is a common structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate typically involves the reaction of 3-hydroxybenzoic acid with 1-(propan-2-yl)piperidine in the presence of a suitable esterification agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other pharmacologically active piperidine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine moiety. This interaction can modulate biological pathways, leading to the observed pharmacological effects. Further research is needed to identify the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer activity.
Matrine: Another piperidine derivative with antimicrobial and anticancer effects.
Uniqueness: Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate is unique due to its specific ester linkage and the presence of the isopropyl group on the piperidine ring. This structural configuration may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.
Properties
CAS No. |
917903-71-0 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
methyl 3-(1-propan-2-ylpiperidin-4-yl)oxybenzoate |
InChI |
InChI=1S/C16H23NO3/c1-12(2)17-9-7-14(8-10-17)20-15-6-4-5-13(11-15)16(18)19-3/h4-6,11-12,14H,7-10H2,1-3H3 |
InChI Key |
ZGQBTSPNQIGLBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)


![4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol](/img/structure/B12615712.png)
![2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl-](/img/structure/B12615713.png)
![2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B12615714.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B12615716.png)
![6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate](/img/structure/B12615720.png)

